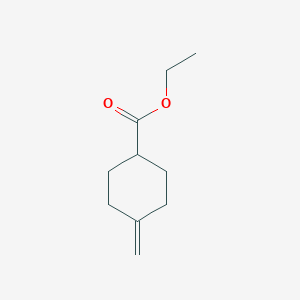
Ethyl 4-methylenecyclohexanecarboxylate
Cat. No. B175233
Key on ui cas rn:
145576-28-9
M. Wt: 168.23 g/mol
InChI Key: DLVGFWIRQAUWDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07981883B2
Procedure details


Methyltriphenylphosphonium bromide (34.1 g, 95.5 mmol) was placed in abs. diethyl ether (420 ml) under a nitrogen atmosphere. At 0° C., potassium tert-butylate (13.1 g, 113.1 mmol) was slowly added. After 30 min, again at 0° C., ethyl-4-oxocyclohexanecarboxylate (10.7 g, 62.9 mmol) was slowly added dropwise as a solution in diethyl ether (80 ml). The reaction mixture was stirred overnight at RT. For working up, the reaction mixture was cooled in an ice bath and mixed with sat. aq. NH4Cl solution (250 ml). The phases were separated and the aqueous phase was shaken out several times with EtOAc (3×200 ml). The combined organic phases were dried over magnesium sulphate and the solvent was removed under vacuum. The precipitate thus formed was removed by suction-filtration and dried overnight using a pump. The mother liquor was placed onto a glass frit filled with silica gel and flushed with ether/hexane (400 ml). The filtrate was concentrated and the residue not dried any further. 7.1 g (66% of the theoretical amount) of the desired product 4-methylenecyclohexane carboxylic acid ethyl ester were obtained.






Identifiers


|
REACTION_CXSMILES
|
[CH3:1]C([O-])(C)C.[K+].[CH2:7]([O:9][C:10]([CH:12]1[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]1)=[O:11])[CH3:8].[NH4+].[Cl-]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OCC)C>[CH2:7]([O:9][C:10]([CH:12]1[CH2:17][CH2:16][C:15](=[CH2:1])[CH2:14][CH2:13]1)=[O:11])[CH3:8] |f:0.1,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
10.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Step Four
|
Name
|
|
|
Quantity
|
34.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
420 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred overnight at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the aqueous phase was shaken out several times with EtOAc (3×200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate thus formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by suction-filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
filled with silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with ether/hexane (400 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue not dried any further
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1CCC(CC1)=C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
